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molecular formula C7H9BrN2O B8789011 5-bromo-1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde

5-bromo-1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B8789011
M. Wt: 217.06 g/mol
InChI Key: NKLWEEKIGWJGCA-UHFFFAOYSA-N
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Patent
US07030144B2

Procedure details

To a stirred solution of 87 mg (0.4 mmol) 5-bromo-1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde in 5 ml of MeOH is added 46 mg (1.2 mmol) of NaBH4. The mixture is stirred at room temperature for 3 hours and the solvent is removed in vacuo. The residue is dissolved in 15 ml of EtOAc and washed with 10 ml of water and 10 ml of brine. The organic phase is dried (Na2SO4), filtered and evaporated. This clear oil is used in next step without further purification. MS m/z (M+1)+ 219.
Quantity
87 mg
Type
reactant
Reaction Step One
Name
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]([CH2:7][CH3:8])[C:5]([CH:9]=[O:10])=[N:4][C:3]=1[CH3:11].[BH4-].[Na+]>CO>[Br:1][C:2]1[N:6]([CH2:7][CH3:8])[C:5]([CH2:9][OH:10])=[N:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
87 mg
Type
reactant
Smiles
BrC1=C(N=C(N1CC)C=O)C
Name
Quantity
46 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 15 ml of EtOAc
WASH
Type
WASH
Details
washed with 10 ml of water and 10 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This clear oil is used in next step without further purification

Outcomes

Product
Details
Reaction Time
3 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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